![molecular formula C21H16FN5O4S B2612654 7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-25-6](/img/no-structure.png)

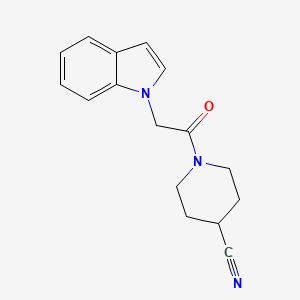

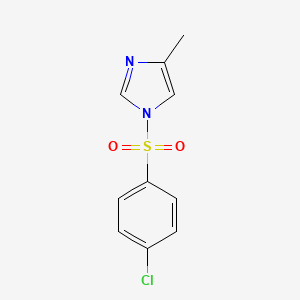

7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A related compound, featuring the synthesis of various pyrimidine derivatives linked with morpholinophenyl groups, was explored for its biological activity, particularly focusing on larvicidal activity against third instar larvae. These compounds were evaluated for their effectiveness in comparison to the standard drug Malathion, with several derivatives showing significant activity due to the presence of electron-withdrawing groups attached to the benzyl ring (Gorle et al., 2016).

Crystal Structure Analysis

Research on structurally similar 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed variations in molecular structures but different crystal structures. These studies provide insight into how different substituents and molecular arrangements influence the overall crystal packing and intermolecular interactions, demonstrating the nuanced role of fluorophenyl groups in dictating the molecular architecture (Trilleras et al., 2009).

Anticancer Activity

The synthesis and evaluation of N-substituted indole derivatives, including compounds with fluorophenyl groups, have been investigated for their anticancer activity. Specifically, these studies focused on the inhibition of topoisomerase-I enzyme, highlighting the potential of fluorophenyl-substituted pyrimidines as scaffolds for developing new anticancer agents (Kumar & Sharma, 2022).

Nonlinear Optical Properties

The investigation into the nonlinear optical properties of novel compounds demonstrates the potential of pyrimidine derivatives in optical material applications. These studies explore how the structural features of these molecules, including the fluorophenyl group, contribute to their optical behaviors, offering insights into designing materials with specific optical functionalities (Shettigar et al., 2009).

Zukünftige Richtungen

Future research could focus on studying this compound in more detail, including its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications, particularly in the field of medicine given the known pharmacological effects of pyrimidines .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-fluoroaniline with 1,3-dimethyl-5-nitroisocyanurate, followed by the reduction of the nitro group to an amine. The amine is then reacted with 3-nitrobenzyl chloride to form the corresponding benzylthio derivative, which is cyclized to form the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione ring system.", "Starting Materials": [ "4-fluoroaniline", "1,3-dimethyl-5-nitroisocyanurate", "sodium borohydride", "3-nitrobenzyl chloride", "potassium carbonate", "acetonitrile", "dimethylformamide", "chloroform", "water" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with 1,3-dimethyl-5-nitroisocyanurate in acetonitrile/dimethylformamide using potassium carbonate as a base to form 7-(4-fluorophenyl)-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione.", "Step 2: Reduction of the nitro group using sodium borohydride in methanol to form 7-(4-fluorophenyl)-1,3-dimethyl-5-amino-2,4(1H,3H)-pyrimidinedione.", "Step 3: Reaction of the amine with 3-nitrobenzyl chloride in chloroform to form 7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)amino)-2,4(1H,3H)-pyrimidinedione.", "Step 4: Reaction of the benzylamino derivative with potassium carbonate in chloroform/water to form 7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS-Nummer |

852171-25-6 |

Molekularformel |

C21H16FN5O4S |

Molekulargewicht |

453.45 |

IUPAC-Name |

7-(4-fluorophenyl)-1,3-dimethyl-5-[(3-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H16FN5O4S/c1-25-18-16(20(28)26(2)21(25)29)19(24-17(23-18)13-6-8-14(22)9-7-13)32-11-12-4-3-5-15(10-12)27(30)31/h3-10H,11H2,1-2H3 |

InChI-Schlüssel |

RVSYHQVABFMZSR-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C1=O)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2612572.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2612576.png)

![Thiourea, N-[4-[(4S)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]butyl]-N'-phenyl-](/img/structure/B2612577.png)

![N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide](/img/structure/B2612579.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2612584.png)

![2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2612585.png)

![3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B2612589.png)

![2-(4-{2-[(E)-2-(1-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}ethylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}phenyl)acetic acid](/img/structure/B2612592.png)